2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Description
2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C17H14F2N2O4S and its molecular weight is 380.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and similar compounds, are central to various synthetic organic chemistry methodologies, particularly in the context of generating fluorinated heterocyclic compounds. Zou et al. (2017) developed a method for direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone, highlighting its utility in synthesizing CF2H/CF3-containing isoquinoline derivatives under mild conditions (Zou & Wang, 2017). Similarly, Liu et al. (2016) synthesized heterocyclic derivatives via a visible-light-promoted reaction, emphasizing the broad substrate scope and efficiency of such processes (Liu et al., 2016).
Catalysis and Reactivity
The reactivity of sulfone-based compounds in catalytic processes has been explored, with Reddy et al. (2015) demonstrating the sulfenylation and sulfonylation of benzamide derivatives via nickel catalysis. This work presents a convenient route for constructing valuable diaryl sulfides and sulfones (Reddy et al., 2015). Additionally, Fu et al. (2016) investigated the visible-light-mediated oxydifluoromethylation of olefinic amides, leading to the synthesis of CF2H-containing benzoxazines and oxazolines, showcasing the mild conditions and functional group tolerance of this approach (Fu et al., 2016).
Biological and Pharmacological Screening
The potential biological and pharmacological applications of benzamide derivatives have also been explored. Patel et al. (2009) synthesized fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study showcases the diverse functional group incorporation and pharmacological screening of such compounds (Patel et al., 2009).
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-4-2-1-3-12(14)16(23)21-11-6-5-10-7-8-20-15(22)13(10)9-11/h1-6,9,17H,7-8H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFVGJVHNCRYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.